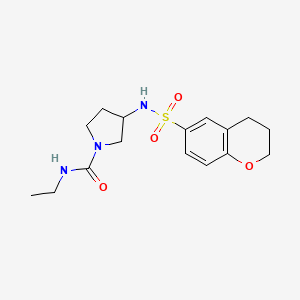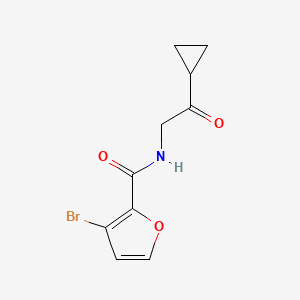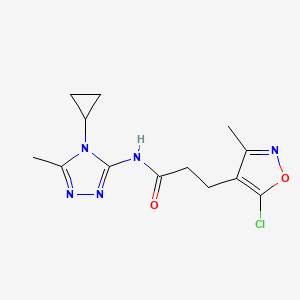![molecular formula C16H20N4O3 B6962877 4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide](/img/structure/B6962877.png)
4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The benzimidazole core is constructed through a cyclization reaction, often using polyphosphoric acid as a dehydrating agent . Microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The use of high-throughput screening and optimization of reaction conditions, such as temperature and pH, are crucial for maximizing yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating parasitic infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its androgen receptor modulation properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with significant biological activity.
Uniqueness
4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its oxane-4-carboxamide moiety differentiates it from other benzimidazole derivatives, potentially offering unique therapeutic benefits .
Propiedades
IUPAC Name |
4-[2-(benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11(20-10-18-12-4-2-3-5-13(12)20)14(21)19-16(15(17)22)6-8-23-9-7-16/h2-5,10-11H,6-9H2,1H3,(H2,17,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPVQDALYCXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C(=O)N)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-cyclopropyl-1-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-3-carboxamide](/img/structure/B6962824.png)
![N-ethyl-1-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B6962831.png)
![3-(ethylsulfamoyl)-N-[1-(2-methoxyethyl)pyrazol-3-yl]pyrrolidine-1-carboxamide](/img/structure/B6962839.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6962841.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B6962843.png)
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanone](/img/structure/B6962847.png)
![3-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-thiazole-4-carboxamide](/img/structure/B6962848.png)
![4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6962853.png)


![[4-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B6962869.png)
![2-(Benzimidazol-1-yl)-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B6962875.png)

![(2R)-N-[[2-(3-methylbutoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6962889.png)
